3'-Methylphthalanilic acid

Catalog No.
S748752
CAS No.
85-72-3
M.F
C15H13NO3
M. Wt
255.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Methylphthalanilic acid

CAS Number

85-72-3

Product Name

3'-Methylphthalanilic acid

IUPAC Name

2-[(3-methylphenyl)carbamoyl]benzoic acid

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

InChI

InChI=1S/C15H13NO3/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)

InChI Key

AZPJXONNBLOZFE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O

Solubility

0.00 M

Synonyms

Duraset (TM), Tomaset

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O

3'-Methylphthalanilic acid is an organic compound with the molecular formula C15H13NO3. It consists of 15 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of approximately 255.27 g/mol . The structure features a methyl group attached to the phthalanilic acid backbone, which includes an aromatic ring and a carboxylic acid functional group. This compound is characterized by its unique arrangement of atoms that contributes to its chemical properties and potential applications.

3'-MPA's historical use was as a plant growth regulator, specifically as a fruit set stimulant to prevent premature dropping of fruits like apples, pears, and cherries []. However, the exact mechanism of action in plants remains unclear. Some theories suggest it might influence auxin metabolism or interact with hormone receptors [].

Historical use as a plant growth regulator:

3'-Methylphthalanilic acid (3-MPA) was historically used as a plant growth regulator, specifically as a fruit set agent. It was applied to various fruits, including apples, pears, cherries, peaches, and vegetables like tomatoes and peppers, to prevent premature fruit drop. However, its use has been discontinued due to safety concerns and the availability of more effective alternatives. Source: DrugFuture, "3'-Methylphthalanilic Acid": )

Potential effects on plant stress responses:

Recent research suggests that 3-MPA might have other potential applications in plant science. Studies have shown that it can induce certain stress responses in plants, including the activation of defense mechanisms against pathogens. This suggests that 3-MPA could be explored as a potential tool for studying plant stress responses and developing strategies for improving plant resilience. Source: National Institutes of Health, "3'-METHYLPHTHALANILIC ACID - GSRS": )

Research on the mode of action:

The exact mechanism by which 3-MPA exerts its effects on plants is still under investigation. However, some studies suggest that it might interfere with the auxin signaling pathway, which plays a crucial role in various plant growth and development processes. Further research is needed to fully understand the mode of action of 3-MPA and its potential implications for plant science. Source: Sigma-Aldrich, "3'-METHYLPHTHALANILIC ACID AldrichCPR":

Typical for compounds containing carboxylic acids and amines. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The amine group can react with acyl chlorides or anhydrides to form amides.
  • Demethylation: The methyl group can be removed under specific conditions, leading to derivatives of phthalanilic acid .
  • Nucleophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

These reactions are essential for synthesizing derivatives and exploring the compound's reactivity in various chemical contexts.

The synthesis of 3'-Methylphthalanilic acid typically involves multi-step organic reactions. Common methods include:

  • Friedel-Crafts Acylation: This method involves the acylation of toluene using phthalic anhydride followed by amination.
  • Direct Methylation: Starting from phthalanilic acid, methylation can be achieved using methyl iodide in the presence of a base.
  • Condensation Reactions: Combining appropriate aromatic amines with carboxylic acids or their derivatives under acidic or basic conditions can yield the desired compound.

These methods allow for the efficient production of 3'-Methylphthalanilic acid in laboratory settings.

3'-Methylphthalanilic acid finds applications primarily in agriculture as a plant growth regulator. Its ability to modulate fruit retention makes it valuable for enhancing crop yields and managing harvest timing. Additionally, its derivatives may have potential applications in pharmaceuticals due to their structural similarities with biologically active compounds.

Interaction studies involving 3'-Methylphthalanilic acid focus on its effects on plant physiology and potential toxicity in animals. Research indicates that while it promotes fruit retention, its metabolites can lead to harmful effects when ingested. Studies examining its interaction with plant hormones reveal insights into how it modulates growth processes, offering avenues for further exploration in agricultural biotechnology.

Several compounds share structural similarities with 3'-Methylphthalanilic acid. These include:

  • Phthalanilic Acid: Lacks the methyl group but retains similar functional groups.
  • Toluidine: An aromatic amine that shares the nitrogen functionality but lacks the carboxylic acid moiety.
  • Methyl Phthalate: An ester derivative that differs by lacking the amine group.
Compound NameStructural FeaturesUnique Characteristics
Phthalanilic AcidAromatic ring, carboxylic acidNo methyl group
ToluidineAromatic amineLacks carboxylic acid
Methyl PhthalateEster derivativeLacks amine functionality

The uniqueness of 3'-Methylphthalanilic acid lies in its combination of both amine and carboxylic functionalities along with a methyl substituent on the aromatic ring, which influences its reactivity and biological activity compared to these similar compounds.

XLogP3

2.6

Melting Point

150.0 °C

UNII

3R15BUY339

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

85-72-3

Wikipedia

3'-methylphthalanilic acid

Dates

Modify: 2023-08-15

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